6-methoxy-N,2-dimethyl-2H-indazole-3-carboxamide
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Overview
Description
6-methoxy-N,2-dimethyl-2H-indazole-3-carboxamide is a compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N,2-dimethyl-2H-indazole-3-carboxamide typically involves the formation of the indazole core followed by functionalization. One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst- and solvent-free conditions . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by N-N bond formation in DMSO under an O2 atmosphere .
Industrial Production Methods
Industrial production methods for indazole derivatives often employ transition metal-catalyzed reactions due to their efficiency and high yields. These methods include Cu2O-mediated cyclization, Ag-catalyzed nitration-annulation, and iodine-mediated intramolecular aryl and sp3 C-H amination .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N,2-dimethyl-2H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
6-methoxy-N,2-dimethyl-2H-indazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-N,2-dimethyl-2H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1H-indazole: A tautomeric form of indazole with similar biological activities.
2H-indazole: Another tautomer with distinct stability and reactivity.
Niraparib: An indazole-based anticancer drug used for treating ovarian cancer.
Pazopanib: A tyrosine kinase inhibitor used for renal cell carcinoma.
Uniqueness
6-methoxy-N,2-dimethyl-2H-indazole-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and dimethyl substitutions enhance its reactivity and potential therapeutic applications compared to other indazole derivatives .
Properties
CAS No. |
1184915-28-3 |
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Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
6-methoxy-N,2-dimethylindazole-3-carboxamide |
InChI |
InChI=1S/C11H13N3O2/c1-12-11(15)10-8-5-4-7(16-3)6-9(8)13-14(10)2/h4-6H,1-3H3,(H,12,15) |
InChI Key |
ZXUYEMAULSUHMO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C2C=CC(=CC2=NN1C)OC |
Origin of Product |
United States |
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